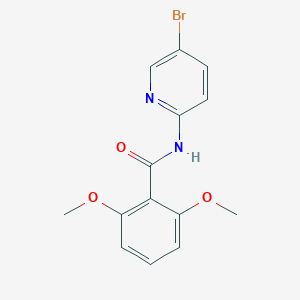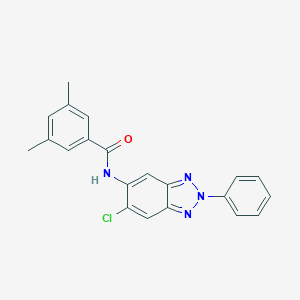![molecular formula C19H15ClN2O3S B244839 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has shown potential in cancer research. It is a member of the cyclopenta[b]thiophene family, which has been found to possess a wide range of biological activities.
作用機序
CCT251545 binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones. This disrupts the recruitment of transcriptional machinery and leads to a decrease in the expression of oncogenes. Additionally, CCT251545 has been found to induce apoptosis in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
CCT251545 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of oncogenes. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of CCT251545 is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in cancer biology. Additionally, its small size and ease of synthesis make it a convenient molecule for use in lab experiments. However, like all small molecule inhibitors, CCT251545 has limitations in terms of its potential off-target effects and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on CCT251545. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to improved anti-tumor effects and reduced off-target effects. Additionally, there is potential for the use of CCT251545 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further research is needed to fully understand the biochemical and physiological effects of CCT251545, particularly in the context of inflammatory diseases.
合成法
The synthesis of CCT251545 involves a multi-step process that starts with the preparation of the cyclopenta[b]thiophene core. This is achieved through a series of reactions involving the condensation of an aldehyde with a thiophene derivative, followed by cyclization and reduction. The resulting cyclopenta[b]thiophene is then functionalized with a furan ring and a chlorophenyl group through further reactions. Finally, the carboxamide group is added to complete the synthesis of CCT251545.
科学的研究の応用
CCT251545 has been found to have potential in cancer research, particularly in the treatment of leukemia and lymphoma. It has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, CCT251545 can disrupt the expression of genes that are critical for cancer cell survival and proliferation.
特性
分子式 |
C19H15ClN2O3S |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3S/c20-11-4-1-3-10(9-11)13-7-8-14(25-13)18(24)22-19-16(17(21)23)12-5-2-6-15(12)26-19/h1,3-4,7-9H,2,5-6H2,(H2,21,23)(H,22,24) |
InChIキー |
FGUQTDZEFDWPTP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
正規SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)

![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)

